molecular formula C13H12ClFN2O B13305608 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine

Cat. No.: B13305608
M. Wt: 266.70 g/mol
InChI Key: OWORLTZMYVVHON-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is an organic compound that features a benzene ring substituted with benzyloxy, chloro, and fluoro groups, as well as two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution of a suitable benzene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines .

Scientific Research Applications

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C13H12ClFN2O

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-5-fluoro-6-phenylmethoxybenzene-1,3-diamine

InChI

InChI=1S/C13H12ClFN2O/c14-11-9(16)6-10(17)13(12(11)15)18-7-8-4-2-1-3-5-8/h1-6H,7,16-17H2

InChI Key

OWORLTZMYVVHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2N)N)Cl)F

Origin of Product

United States

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